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Introduction
Hemophan®, a modified cellulosic membrane, represents a significant advancement in

hemodialysis technology, offering improved biocompatibility compared to its predecessor,

Cuprophan®. This technical guide provides an in-depth analysis of the structural and porosity

characteristics of Hemophan membranes, crucial for understanding their performance in solute

removal and interaction with biological systems. The information presented herein is intended

to support researchers, scientists, and drug development professionals in the evaluation and

application of this biomaterial.

Hemophan is a regenerated cellulose membrane where a fraction of the abundant hydroxyl

groups on the surface of the cellulose are chemically modified with tertiary amino groups. This

modification mitigates the activation of the complement system, a key factor in the bio-

incompatibility of dialysis membranes, leading to reduced leukopenia during treatment

compared to unmodified cellulose membranes.[1][2]

I. Membrane Structure and Porosity
The performance of a hemodialysis membrane is intrinsically linked to its physical structure,

particularly its porosity and pore size distribution. These characteristics govern the transport of

uremic toxins and essential solutes across the membrane.
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Morphological Characteristics
Hemophan membranes, like other cellulosic membranes, possess a symmetric, sponge-like

porous structure. This is in contrast to many synthetic polymer membranes which typically have

an asymmetric structure with a dense skin layer. The symmetric nature of Hemophan provides

a consistent resistance to solute transport throughout the membrane's cross-section.

Quantitative Porosity Data
The porosity of Hemophan membranes has been characterized using techniques such as

thermoporometry, which allows for the analysis of pore size distribution in the wet state,

mimicking clinical conditions.[3] The key quantitative parameters are summarized in the table

below.

Parameter Value Notes

Pore Size (Radius) 1.5 - 12 nm

Characterized by

thermoporometry. The majority

of pores have a radius around

2.5 nm.[3]

Porosity 14% - 31%

The porosity is dependent on

the sterilization method and

whether the membrane was

treated with glycerol prior to

sterilization.[3]

Effect of Sterilization

Ethylene oxide (EtO)

sterilization results in a

porosity of ~18%, while steam

sterilization can lead to a

significant decrease in porosity

to ~10% due to the collapse of

larger pores.

This highlights the critical

impact of processing on the

final membrane structure.

II. Solute Transport Properties
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The efficiency of a hemodialysis membrane is determined by its ability to remove a broad range

of uremic toxins while retaining essential molecules like albumin. This is quantified by

parameters such as hydraulic permeability and sieving coefficients.

Hydraulic Permeability
Hydraulic permeability, often expressed as the ultrafiltration coefficient (KUF), is a measure of

the membrane's permeability to water. While specific KUF values for standard Hemophan
membranes are not readily available in publicly accessible literature, they are generally

classified as low-flux membranes. Low-flux dialyzers typically have a KUF of less than 10-15

mL/h/mmHg.

A high-permeability version, Hemophan-HP, has been developed to enhance the removal of

larger molecules.

Sieving Coefficients
The sieving coefficient (SC) describes the transport of a solute across the membrane by

convection and is a value between 0 (complete rejection) and 1 (free passage). While specific

in vitro SC data for urea and creatinine on Hemophan membranes are not consistently

reported in the literature, the clearance data from dialyzers using Hemophan membranes

indicate efficient removal of small molecules.

For larger molecules, the performance of Hemophan is more limited compared to high-flux

synthetic membranes. However, modifications have been made to improve its performance for

middle molecules.
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Solute Sieving Coefficient (SC) Notes

Urea (60 Da) Data not available Efficiently cleared by diffusion.

Creatinine (113 Da) Data not available Efficiently cleared by diffusion.

Vitamin B12 (1355 Da) Data not available

Clearance is a common

benchmark for middle

molecule removal.

β2-Microglobulin (11.8 kDa) ~0 (Standard Hemophan)

Standard Hemophan is largely

impermeable to β2-

microglobulin.

β2-Microglobulin (11.8 kDa)
Allows for removal of 60-90 mg

per treatment (Hemophan-HP)

The high-permeability version

shows significantly improved

removal of this key middle

molecule.

III. Biocompatibility and Complement Activation
A critical aspect of any hemodialysis membrane is its biocompatibility, which is largely

determined by the interaction of the membrane surface with blood components.

Chemical Modification for Improved Biocompatibility
The primary structural difference between Hemophan and its precursor, Cuprophan, is the

substitution of a percentage of the hydroxyl (-OH) groups on the cellulose backbone with

diethylaminoethyl (DEAE) groups. This modification reduces the density of free hydroxyl

groups, which are potent activators of the alternative pathway of the complement system.

Complement Activation Pathways
Contact of blood with a hemodialysis membrane can trigger the complement system via the

lectin and alternative pathways. This leads to the generation of anaphylatoxins C3a and C5a,

which can cause a range of inflammatory responses, including leukopenia. Hemophan
demonstrates a reduced activation of these pathways compared to unmodified cellulosic

membranes.
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Complement activation cascade on hemodialysis membranes.

IV. Experimental Protocols
Detailed characterization of membrane structure and porosity is essential for quality control and

the development of new membrane technologies. The following sections outline the general

methodologies for key analytical techniques.

Thermoporometry
Objective: To determine the pore size distribution and porosity of the membrane in its wet state.

Methodology:

Sample Preparation: A sample of the hollow fiber membrane is thoroughly wetted with a

liquid of a known melting point, typically purified water.

Freezing: The wetted sample is placed in a differential scanning calorimeter (DSC) and

cooled to a temperature where all the liquid within the pores is frozen (e.g., -40°C).

Melting Scan: The temperature is then slowly increased at a constant rate (e.g., 0.5°C/min).

The DSC records the heat flow required to raise the sample's temperature.

Data Analysis: The melting point of the liquid inside the pores is depressed compared to the

bulk liquid, an effect described by the Gibbs-Thomson equation. The degree of melting point

depression is inversely proportional to the pore radius. By analyzing the endothermic peaks

in the DSC thermogram, the distribution of pore sizes and the total pore volume (porosity)

can be calculated.
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Workflow for thermoporometry analysis of membranes.

Scanning Electron Microscopy (SEM)
Objective: To visualize the surface and cross-sectional morphology of the hollow fiber

membranes.

Methodology:

Sample Preparation (Cross-section): A bundle of hollow fibers is embedded in a suitable

resin. To obtain a clean fracture surface that reveals the internal structure, the embedded

sample is often cryo-fractured by immersing it in liquid nitrogen and then breaking it.
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Dehydration: The fractured sample is dehydrated to remove any water, typically by

immersing it in a series of graded ethanol solutions (e.g., 30%, 50%, 70%, 90%, 100%

ethanol).

Drying: Critical point drying is often employed to remove the ethanol without causing the

delicate pore structure to collapse due to surface tension forces.

Sputter Coating: A thin, electrically conductive layer (e.g., gold or palladium) is deposited

onto the sample surface using a sputter coater. This prevents the build-up of static charge on

the sample when it is scanned by the electron beam.

Imaging: The prepared sample is placed in the SEM chamber. An electron beam is scanned

across the surface, and the emitted secondary electrons are detected to form a high-

resolution image of the membrane's morphology.

Conclusion
Hemophan membranes offer a balance of solute removal and enhanced biocompatibility,

making them a valuable option in hemodialysis. Their symmetric, porous structure,

characterized by a pore radius in the nanometer range, allows for the efficient removal of small

uremic toxins. The chemical modification of the cellulose backbone significantly reduces

complement activation, a key advantage over first-generation cellulosic membranes. Further

advancements, such as the development of high-permeability Hemophan, have expanded its

utility to include the removal of larger middle molecules. A thorough understanding of the

structure-function relationships of Hemophan, as detailed in this guide, is crucial for the

continued innovation and optimization of hemodialysis therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Blood-membrane interactions during haemodialysis with cellulose and synthetic
membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1166102?utm_src=pdf-body
https://www.benchchem.com/product/b1166102?utm_src=pdf-body
https://www.benchchem.com/product/b1166102?utm_src=pdf-body
https://www.benchchem.com/product/b1166102?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/3126842/
https://pubmed.ncbi.nlm.nih.gov/3126842/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. researchgate.net [researchgate.net]

3. Characterization of hemophan hemodialysis membranes by thermoporometry - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Hemophan Membrane: A Technical Guide to Structure
and Porosity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1166102#hemophan-membrane-structure-and-
porosity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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